[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol is a chemical compound with the molecular formula C5H5F2NO2 and a molar mass of 149.1 g/mol . It is characterized by the presence of a difluoromethyl group attached to an oxazole ring, which is further connected to a methanol group. This compound has gained attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the oxazole ring. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methanol group is oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
[5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Mechanism of Action
The mechanism by which [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- [5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanol
- [5-(Methyl)-1,3-oxazol-4-yl]methanol
- [5-(Chloromethyl)-1,3-oxazol-4-yl]methanol
Comparison: Compared to its analogs, [5-(Difluoromethyl)-1,3-oxazol-4-yl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. For instance, the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Properties
IUPAC Name |
[5-(difluoromethyl)-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO2/c6-5(7)4-3(1-9)8-2-10-4/h2,5,9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTANIKHKJFPCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.